molecular formula C19H25NO4 · HCl B1164669 Mescaline NBOMe (hydrochloride)

Mescaline NBOMe (hydrochloride)

Cat. No.: B1164669
M. Wt: 367.9
InChI Key: NQWWYUVQNHOSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mescaline NBOMe (hydrochloride), also known as NBOMe-mescaline, is a novel synthetic psychedelic compound of the N-benzylphenethylamine (NBOMe) class. It acts as a partial agonist and shows high binding affinity for the serotonin 5-HT2A receptor, a primary target for psychedelic effects . The addition of the N-(2-methoxybenzyl) group to the mescaline structure significantly enhances its potency and binding affinity at the 5-HT2A receptor compared to its parent compound, making it a valuable tool for studying serotonin receptor function and pharmacology . In vitro studies indicate that the presence of the NBOMe moiety increases lipophilicity and blood-brain barrier permeability compared to many 2C phenethylamines . Research using human cell lines has demonstrated that NBOMe compounds, including mescaline-NBOMe, can exhibit concentration-dependent cytotoxic effects, which are associated with mechanisms like mitochondrial membrane depolarization and disruption of intracellular ATP and glutathione (GSH) levels . The cytochrome P450 (CYP) enzyme complex, particularly CYP3A4 and CYP2D6 isoenzymes, is implicated in the metabolism and can influence the cytotoxicity of these compounds . The pharmacological profile of Mescaline NBOMe also includes interactions with various other receptors, such as adrenergic α1 and α2 receptors, though with lower affinity than its primary action on 5-HT2A . This product is offered as a high-purity hydrochloride salt (≥98%) for forensic analysis, biochemical research, and in vitro pharmacological studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

Molecular Formula

C19H25NO4 · HCl

Molecular Weight

367.9

InChI

InChI=1S/C19H25NO4.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H

InChI Key

NQWWYUVQNHOSON-UHFFFAOYSA-N

SMILES

COC1=CC(CCNCC2=C(OC)C=CC=C2)=CC(OC)=C1OC.Cl

Synonyms

3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride

Origin of Product

United States

Chemical Synthesis and Precursor Studies

Synthetic Pathways for Mescaline NBOMe (hydrochloride)

The creation of Mescaline NBOMe typically follows established organic chemistry principles, primarily involving the formation of a new bond between the nitrogen atom of the mescaline backbone and a 2-methoxybenzyl group.

A primary and widely documented route for synthesizing Mescaline NBOMe is through the reductive alkylation of mescaline with 2-methoxybenzaldehyde (B41997). This method can be performed in two main ways:

Stepwise Imine Formation and Reduction: This process first involves the reaction of mescaline and 2-methoxybenzaldehyde to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This imine is then subsequently reduced to the final secondary amine product. A common and effective reducing agent for this step is sodium borohydride.

Direct Reductive Amination: Alternatively, the synthesis can be accomplished in a single step through direct reductive amination. This approach combines the precursors, mescaline and 2-methoxybenzaldehyde, in the presence of a reducing agent such as sodium triacetoxyborohydride. This reagent is selective for the reduction of the in situ-formed iminium ion, leading directly to the N-benzylated product. This method is often favored for its operational simplicity.

The final step in these pathways involves converting the resulting free base into its hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable solvent like ethanol (B145695) and adding ethanolic hydrochloric acid, which causes the hydrochloride salt to precipitate. This salt form often has improved stability and handling characteristics. nih.gov

To circumvent the use of mescaline, which is a controlled substance, alternative synthetic routes have been developed. One such method is a one-pot reaction that starts from different, more accessible precursors. numberanalytics.com

This pathway can utilize 3,4,5-trimethoxyphenylacetonitrile. This precursor is subjected to reduction using a powerful reducing agent, such as lithium aluminium hydride (LAH). The LAH reduces the nitrile group to a primary amine, which can then be reacted in the same pot with 2-methoxybenzaldehyde to form the final Mescaline NBOMe product through reductive amination. This approach consolidates multiple transformations into a single procedural sequence.

Precursor Chemical Analysis and Control Considerations

The quality and purity of the final synthesized compound are directly dependent on the purity of the starting materials. Therefore, rigorous analysis of the precursors is essential.

Mescaline: As a precursor, the purity of mescaline is critical. It is a DEA Schedule I controlled substance in the United States, meaning its use is strictly regulated and limited to scientific and medical research by authorized entities. nih.govdea.gov Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed to confirm its identity and purity before use. numberanalytics.comresearchgate.net

2-Methoxybenzaldehyde: This commercially available aldehyde is a key reagent. Its purity can be verified by its physical and chemical properties.

Table 1: Properties of 2-Methoxybenzaldehyde

PropertyValue
Molecular FormulaC₈H₈O₂
Molecular Weight136.15 g/mol
AppearanceLight yellow solid
Melting Point34-40 °C
Boiling Point238 °C

Source: sigmaaldrich.comnih.gov

3,4,5-Trimethoxyphenylacetonitrile: This alternative precursor's identity and purity are also confirmed through analytical techniques. Its properties are well-defined.

Table 2: Properties of 3,4,5-Trimethoxyphenylacetonitrile

PropertyValue
Molecular FormulaC₁₁H₁₃NO₃
Molecular Weight207.23 g/mol
AppearanceSolid
Melting Point77-79 °C

Source: sigmaaldrich.comsigmaaldrich.com

Control considerations are paramount, especially for mescaline, due to its legal status. wikipedia.org Laboratories must adhere to strict regulatory protocols for obtaining, storing, and handling this substance.

Optimization of Synthetic Methodologies for Research-Grade Purity

Achieving research-grade purity (>98%) is crucial for accurate pharmacological and toxicological studies. Optimization focuses on both the reaction conditions and the subsequent purification steps.

Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) or HPLC can be used to monitor the progress of the reaction, ensuring complete conversion of the starting materials and minimizing the formation of side products.

Purification of the Free Base: After the reaction is complete, the crude product is typically isolated as a free base. Purification is often performed using flash chromatography, which separates the desired compound from unreacted precursors and byproducts. nih.gov

Formation and Recrystallization of the Hydrochloride Salt: The final step to achieve high purity is the formation of the hydrochloride salt. After precipitation, the salt can be further purified by recrystallization. youtube.comgoogle.com This process involves dissolving the salt in a minimal amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. This process can be repeated until the desired purity is achieved. The purity of the final product is then confirmed using analytical methods like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Molecular Pharmacology and Receptor Interaction Profiles

Serotonergic Receptor Agonism and Binding Characteristics (in vitro)

The introduction of the N-2-methoxybenzyl (NBOMe) moiety to the mescaline structure significantly alters its pharmacological properties, particularly its affinity and selectivity for serotonin (B10506) receptors. nih.govpsilosybiini.info

5-HT2A Receptor Binding Affinity and Selectivity

Mescaline NBOMe demonstrates a markedly high affinity for the 5-HT2A receptor. The N-2-methoxybenzyl substitution dramatically increases the binding affinity at this receptor compared to its parent compound, mescaline. nih.govpsilosybiini.info This modification results in a potent agonism at the 5-HT2A receptor. nih.gov Studies have shown that NBOMe compounds, in general, are very potent 5-HT2A receptor agonists. nih.govpsilosybiini.info

The selectivity of Mescaline NBOMe for the 5-HT2A receptor over other serotonin receptor subtypes is a key characteristic. This enhanced selectivity is a direct consequence of the N-2-methoxybenzyl group. nih.govpsilosybiini.info

Table 1: 5-HT2A Receptor Binding Affinity of Mescaline NBOMe and related compounds

5-HT2C Receptor Interactions and Partial Agonism

Mescaline NBOMe also interacts with the 5-HT2C receptor. The N-2-methoxybenzyl substitution generally increases the binding affinity of phenethylamines for the 5-HT2C receptor. nih.govpsilosybiini.info While it acts as a potent agonist at the 5-HT2A receptor, its functional activity at the 5-HT2C receptor is characterized as partial agonism. biorxiv.orgnih.gov This suggests that while it binds to the receptor, it does not elicit the maximal possible response. biorxiv.orgnih.gov

Table 2: 5-HT2C Receptor Binding Affinity of Mescaline NBOMe and related compounds

Comparative Analysis of 5-HT2A/5-HT1A Receptor Selectivity

A significant outcome of the N-2-methoxybenzyl substitution is the dramatic increase in selectivity for the 5-HT2A receptor over the 5-HT1A receptor. nih.govpsilosybiini.info While mescaline itself shows some affinity for the 5-HT1A receptor, the NBOMe modification reduces binding to this receptor. nih.govbiorxiv.org This results in a high 5-HT2A/5-HT1A selectivity ratio for NBOMe compounds, including Mescaline-NBOMe, with ratios reported to be greater than 100. psilosybiini.info

Interactions with Other Neurotransmitter Receptors (in vitro)

Beyond the serotonergic system, Mescaline NBOMe and its analogs also demonstrate interactions with other important neurotransmitter receptors. nih.govspringermedizin.de

Dopaminergic Receptor (D1-3) Binding

In contrast to its high affinity for serotonergic and adrenergic α1 receptors, Mescaline NBOMe and other NBOMe compounds generally show low affinity for dopaminergic D1-3 receptors. nih.govspringermedizin.de Most NBOMe drugs have Ki values greater than 1 μM at these receptors, indicating a weak interaction. nih.gov This differentiates them from other psychoactive substances like LSD, which have a broader interaction profile that includes dopaminergic receptors. nih.gov

Table 3: Binding Affinities (Ki, nM) of a related compound, 25I-NBOMe, at Various Receptors

Histaminergic Receptor (H₁) Binding

Research into the receptor binding profile of Mescaline-NBOMe and related compounds reveals significant interaction with the histamine (B1213489) H₁ receptor. The N-2-methoxybenzyl substitution, a defining feature of the NBOMe series, generally increases the binding affinity for H₁ receptors when compared to their 2C-X phenethylamine (B48288) precursors. nih.gov

In a comprehensive in vitro study, Mescaline-NBOMe demonstrated a binding affinity (Kᵢ) of 0.35 µM for the human histamine H₁ receptor. nih.gov This affinity is notable and suggests a potential for histaminergic effects as part of its pharmacological activity. For comparison, other NBOMe derivatives also show low micromolar to nanomolar affinity for the H₁ receptor. tandfonline.comtandfonline.com For instance, 25I-NBOMe and 25B-NBOMe exhibit Kᵢ values of 0.29 µM and 0.45 µM, respectively. nih.gov This interaction with the H₁ receptor distinguishes NBOMe compounds from many other classes of psychedelics and may contribute to their unique physiological effects. nih.gov

Binding Affinities (Kᵢ, µM) of Mescaline-NBOMe and Related Compounds at the Human Histamine H₁ Receptor

CompoundHistamine H₁ (Kᵢ, µM)
Mescaline-NBOMe0.35 nih.gov
25B-NBOMe0.45 nih.gov
25C-NBOMe0.17 nih.gov
25I-NBOMe0.29 nih.gov

Monoamine Transporter Interactions and Reuptake Inhibition

Unlike stimulant drugs that primarily target monoamine transporters, Mescaline-NBOMe and other NBOMe compounds generally show low affinity for the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. tandfonline.comwikipedia.org This indicates a minimal role as monoamine reuptake inhibitors. wikipedia.orgfrontiersin.org

Studies have consistently shown that the binding affinities of NBOMe derivatives for these transporters are in the micromolar range, which is considered low and unlikely to produce significant transporter inhibition at typical psychoactive concentrations. nih.govtandfonline.com Specifically, Mescaline-NBOMe displays Kᵢ values greater than 10 µM for DAT, NET, and SERT, signifying a negligible interaction. nih.gov Similarly, compounds like 25B-NBOMe and 25I-NBOMe also exhibit weak affinities for these transporters. nih.govwikipedia.org For example, 25B-NBOMe has reported Kᵢ values of >10 µM for DAT, 1.7 µM for NET, and 4.9 µM for SERT. wikipedia.org This lack of potent activity at monoamine transporters is a key feature that pharmacologically distinguishes the NBOMe class from other psychoactive substances like MDMA, which are potent monoamine releasers and reuptake inhibitors. nih.gov

Binding Affinities (Kᵢ, µM) of Mescaline-NBOMe and Related Compounds at Human Monoamine Transporters

CompoundDAT (Kᵢ, µM)NET (Kᵢ, µM)SERT (Kᵢ, µM)
Mescaline-NBOMe>10 nih.gov>10 nih.gov>10 nih.gov
25B-NBOMe>10 wikipedia.org1.7 wikipedia.org4.9 wikipedia.org
25C-NBOMe>10 nih.gov>10 nih.gov>10 nih.gov
25I-NBOMe>10 nih.gov>10 nih.gov>10 nih.gov

Structure Activity Relationship Sar Investigations

Influence of N-Benzyl Substitution on Receptor Affinity and Potency

The introduction of an N-benzyl group to phenethylamine (B48288) hallucinogens, and specifically a 2-methoxybenzyl group (NBOMe), is a key structural modification that dramatically enhances potency. nih.gov Research leading to the development of the NBOMe series found that N-benzylation, particularly with a 2-methoxy substitution, significantly increased the affinity and potency of phenethylamines at 5-HT₂ᴷ receptors. nih.gov

NBOMe-mescaline itself is a partial agonist of serotonin (B10506) receptors. wikipedia.org While mescaline has a low affinity for the 5-HT₂ᴷ receptor, the addition of the N-(2-methoxybenzyl) moiety significantly increases its potency. wikipedia.orgnih.gov One study reported NBOMe-mescaline to be 68-fold more potent than mescaline as a 5-HT₂ᴷ receptor agonist in vitro, although another assessment found a more modest 3.3-fold increase in potency. wikipedia.org This enhancement is attributed to the NBOMe group creating additional interactions within the receptor binding pocket. nih.gov

Investigations into N-benzyltryptamines have shown that while N-benzylation can increase affinity, the position of substituents on the benzyl (B1604629) ring is crucial. Ortho or meta substitutions tend to enhance affinity, whereas para substitution often reduces it. acs.org This suggests that the N-benzyl group on phenethylamines like mescaline likely orients itself in a specific way within the receptor to maximize binding. acs.org The N-benzyl group generally increases the lipophilicity of the parent compound, which can also influence its interaction with the receptor. mdpi.com

Table 1: Comparison of Receptor Binding Affinities (Kᵢ in nM) of Mescaline and NBOMe-Mescaline

Compound 5-HT₂ᴷ (Kᵢ nM) 5-HT₂C (Kᵢ nM)
Mescaline ~9588 >10000
NBOMe-Mescaline 140 640

Data sourced from multiple in vitro studies. Absolute values may vary between different experimental setups. wikipedia.org

Comparative SAR with Mescaline and 2C-X Phenethylamines

The SAR of Mescaline NBOMe is best understood when compared to its parent compound, mescaline, and the related 2C-X series of phenethylamines. Mescaline is a 3,4,5-trimethoxyphenethylamine, whereas the 2C-X compounds are 2,5-dimethoxyphenethylamines. nih.govwikipedia.org This difference in the substitution pattern on the phenyl ring leads to distinct pharmacological profiles. researchgate.net

Generally, the 2,4,5-substitution pattern of the 2C-X series is considered optimal for high affinity and potency at the 5-HT₂ᴷ receptor, making compounds like 2C-B and 2C-I significantly more potent than mescaline. wikipedia.org The addition of the NBOMe group to a 2C-X compound, creating the 25X-NBOMe series, increases potency even further, resulting in agonists with subnanomolar affinity for the 5-HT₂ᴷ receptor. nih.gov

When the NBOMe group is added to mescaline, the resulting compound (NBOMe-mescaline) is more potent than mescaline but generally less potent than the 25X-NBOMe compounds. wikipedia.orgwikipedia.org This highlights the importance of the initial phenyl ring substitution pattern. The 3,4,5-trimethoxy arrangement of mescaline is inherently less favorable for 5-HT₂ᴷ receptor activation than the 2,5-dimethoxy arrangement of the 2C-X series. nih.gov However, the potentiation effect of the N-benzyl group is so significant that it can partially overcome the less optimal ring substitution of mescaline. nih.gov

Table 2: Comparative Potency of Phenethylamine Classes

Compound Class Typical 5-HT₂ᴷ Receptor Potency Example
Mescaline Analogues Low to Moderate Mescaline
2C-X Series Moderate to High 2C-B
NBOMe-Mescaline High NBOMe-Mescaline
25X-NBOMe Series Very High 25I-NBOMe

This table provides a generalized comparison of potency trends across different phenethylamine classes. nih.govwikipedia.org

Steric and Electronic Effects on Receptor Binding and Activation

The interaction of Mescaline NBOMe with its target receptors is governed by a combination of steric and electronic factors. The size, shape, and electron distribution of the molecule dictate how well it fits into the receptor's binding site and its ability to activate the receptor.

Electronic Effects: The hallucinogenic activity of phenethylamines has been correlated with the energy of the highest occupied molecular orbital (HOMO), suggesting that the aromatic ring may interact with the receptor through a pi-molecular complex. nih.gov The methoxy (B1213986) groups on the mescaline ring are crucial as they donate electron density, influencing this interaction. nih.gov Furthermore, studies on mescaline derivatives have shown that introducing electron-withdrawing fluorine atoms to the 4-position alkoxy group can increase affinity and potency at 5-HT₂ᴷ and 5-HT₂C receptors, demonstrating the sensitivity of the receptor to the electronic properties of the ligand. frontiersin.org

Steric Effects: The addition of the bulky N-benzyl group introduces significant steric hindrance. Its positive impact on potency suggests it occupies a specific, favorable space within the receptor's extended binding site. nih.gov However, steric bulk is not always beneficial. For instance, the addition of an α-methyl group to the ethylamine (B1201723) side chain of mescaline derivatives is not well-tolerated by the 5-HT₁ᴷ receptor, indicating steric limitations in that particular receptor subtype. frontiersin.org The precise positioning of substituents on the N-benzyl ring itself also has a profound effect, with ortho and meta substitutions being more favorable for affinity than para substitutions, likely due to specific steric and electronic interactions within the binding pocket. acs.org

Conformationally Restricted Analogues: Structure-Activity Correlations

To better understand the optimal conformation for receptor binding and activation, researchers have synthesized conformationally restricted analogues of phenethylamines. These studies have revealed significant differences between the 3,4,5-substituted mescaline series and the 2,5-substituted series.

In the case of mescaline, "rigidifying" the molecule by incorporating the 3- and 4-position methoxy groups into dihydrobenzofuran or tetrahydrobenzodifuran rings results in a significant loss of efficacy at the 5-HT₂ᴷ receptor. nih.gov While these rigid analogues maintain or even slightly increase their binding affinity, they are less effective at activating the receptor. nih.gov This suggests that the methoxy groups at the 3- and 5-positions of mescaline may need to remain conformationally mobile, allowing them to adopt a specific orientation required for receptor activation. nih.govnih.gov

This contrasts with findings for the 2,5-dimethoxy-substituted phenethylamines, where similar conformational restrictions tend to increase potency. nih.gov This discrepancy implies that mescaline and its derivatives may adopt a different binding mode within the 5-HT₂ᴷ receptor compared to their 2,5-substituted counterparts. The loss of activity in the conformationally restricted mescaline analogues underscores the importance of the flexibility of the methoxy groups for full agonist activity in this specific chemical series. nih.gov

Analytical Methodologies and Forensic Chemical Analysis

Chromatographic Techniques for Identification and Quantification in Chemical Samples

Chromatography is a cornerstone of forensic drug analysis, enabling the separation of complex mixtures into individual components. For Mescaline NBOMe, both liquid and gas chromatography are routinely utilized, often coupled with mass spectrometry for definitive identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for identifying and quantifying NBOMe compounds in various matrices, including oral fluid and urine. nih.govfda.gov.tw The method involves introducing a sample into a liquid chromatograph, which separates the Mescaline NBOMe from other substances. The separated compound then enters a mass spectrometer, which ionizes the molecules (often using electrospray ionization - ESI) and separates the ions based on their mass-to-charge ratio. numberanalytics.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific precursor ion (the molecular ion of Mescaline NBOMe) and fragmenting it to produce characteristic product ions. numberanalytics.com This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective detection even in complex biological samples. fda.gov.tw Validated LC-MS/MS methods have been developed for the simultaneous screening of numerous new psychoactive substances (NPS), including various NBOMe analogues. fda.gov.tw These methods are valued in forensic toxicology for their robustness and ability to detect substances at very low concentrations. nih.gov

A representative table of LC-MS/MS parameters for the analysis of NBOMe compounds is shown below. Note that specific parameters would be optimized for Mescaline NBOMe.

ParameterTypical Value/ConditionPurpose
Chromatography
ColumnC18 reversed-phaseSeparation based on hydrophobicity
Mobile PhaseGradient of acetonitrile (B52724) and water with formic acid/ammonium formateElution of the analyte
Flow Rate0.2 - 0.5 mL/minControls retention time and separation efficiency
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveGenerates protonated molecular ions [M+H]⁺
MS/MS ModeMultiple Reaction Monitoring (MRM)High specificity and sensitivity for quantification
Precursor Ion (Q1)m/z 332.2 (for [C₁₉H₂₅NO₄+H]⁺)Selects the Mescaline NBOMe molecule
Product Ions (Q3)Specific fragments (e.g., m/z 121, 151)Confirmatory ions for identification

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. When coupled with a mass spectrometer (UPLC-MS/MS), it becomes a powerful tool for the analysis of NPS. The principles are similar to LC-MS/MS, but the enhanced chromatographic efficiency allows for better separation of isomers, which is a common challenge in the analysis of designer drugs. While specific UPLC-MS/MS studies focusing solely on Mescaline-NBOMe are not widely published, methods developed for other hallucinogenic phenethylamines demonstrate the technique's suitability.

Gas chromatography-mass spectrometry (GC-MS) is a classic and widely used technique in forensic laboratories for the analysis of volatile and thermally stable compounds. numberanalytics.com For many phenethylamines, including NBOMe compounds, derivatization is often performed prior to analysis. This process involves chemically modifying the molecule to increase its volatility and improve its chromatographic properties.

In a typical GC-MS analysis, the sample is injected into the instrument where it is vaporized. A carrier gas moves the vaporized sample through a long, thin capillary column. The column separates the components of the mixture, which then enter the mass spectrometer. Inside the MS, molecules are typically fragmented by a high-energy beam of electrons (Electron Ionization - EI). numberanalytics.com The resulting fragmentation pattern is highly reproducible and acts as a "chemical fingerprint," which can be compared to a library of known spectra for identification. GC-MS has been successfully used to confirm the presence of NBOMe compounds and related substances in seized materials like blotter papers. nih.govojp.gov

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is a robust method for the quantification of known compounds. The HPLC separates the sample components, and the PDA detector measures the absorbance of the eluting compounds across a wide range of UV-Vis wavelengths simultaneously. This generates a three-dimensional plot of absorbance, wavelength, and time, providing both a chromatogram and a UV spectrum for each peak.

The UV spectrum is characteristic of a compound's chromophores and can be used for peak purity assessment and identification by comparison with a reference standard. This method has been validated for the quantification of mescaline in cactus samples and can be readily adapted for Mescaline NBOMe, given the presence of aromatic rings that absorb UV light. researchgate.net It is particularly useful for quantitative analysis in seized drug samples where concentration levels are relatively high. researchgate.net

Spectrometric and Spectroscopic Characterization Methods for Structural Elucidation

While chromatography is excellent for separation and quantification, spectrometry and spectroscopy are essential for determining the precise chemical structure of a molecule.

Mass spectrometry is indispensable in the forensic analysis of novel psychoactive substances. nih.gov Beyond its use as a detector for chromatography (as in GC-MS and LC-MS), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of a molecule. This allows for the determination of its elemental formula, a critical piece of information for identifying an unknown compound.

Furthermore, tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. numberanalytics.com By inducing fragmentation of the parent molecule and analyzing the resulting fragment ions, chemists can deduce the connectivity of atoms within the molecule. For Mescaline NBOMe, key fragmentations would include the cleavage of the N-benzyl bond, leading to characteristic ions such as the 2-methoxybenzyl cation (m/z 121), and fragments related to the trimethoxyphenethylamine core. This fragmentation data is vital for distinguishing Mescaline NBOMe from its positional isomers, where the methoxy (B1213986) groups are arranged differently on the phenyl rings. fda.gov.tw

Key Fragments in the Mass Spectrum of Mescaline NBOMe

Ion (m/z)Proposed Structure/OriginSignificance
332.2[M+H]⁺Protonated molecular ion
121.12-methoxybenzyl cationConfirms the N-(2-methoxybenzyl) substituent
212.1[M - 2-methoxybenzyl + H]⁺Loss of the NBOMe group
181.13,4,5-trimethoxybenzyl cationFragment from the phenethylamine (B48288) core

Direct Analysis in Real Time AccuTOFTM Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful and rapid analytical tool in forensic laboratories, particularly for the analysis of novel psychoactive substances (NPS) like Mescaline NBOMe. nih.gov This ambient ionization technique allows for the direct analysis of samples in their native state with minimal or no sample preparation, significantly reducing analysis time. researchgate.netrsc.org

The DART source utilizes a heated stream of metastable gas, typically helium, to desorb and ionize analytes from a sample surface. nih.gov The resulting ions are then introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, for accurate mass measurement. nist.gov This high mass accuracy is crucial for differentiating between isobaric and closely related compounds, a common challenge with the ever-expanding list of NPS. rsc.org

In the context of Mescaline NBOMe analysis, DART-MS can be used to rapidly screen seized materials. The soft ionization nature of DART typically produces intact protonated molecules ([M+H]+), providing immediate information about the molecular weight of the compound. nih.gov Further structural information can be obtained through in-source collision-induced dissociation (CID), where increasing the fragmentation voltage leads to characteristic fragmentation patterns that can aid in the identification of the specific NBOMe derivative. rsc.org

Forensic laboratories can leverage DART-MS for the high-throughput screening of suspected drug samples. nih.gov The speed of analysis allows for a quick presumptive identification, which can then be confirmed by more traditional techniques if necessary. nih.gov The development of DART-MS libraries containing the mass spectra and fragmentation patterns of known NPS, including various NBOMe compounds, is essential for reliable identification. nih.govnist.gov

Key Parameters in DART-MS Analysis:

ParameterDescriptionRelevance to Mescaline NBOMe Analysis
Gas Heater Temperature Controls the temperature of the helium gas stream, influencing the desorption and ionization efficiency.Optimization is necessary to achieve sufficient signal intensity for Mescaline NBOMe without causing excessive thermal degradation. nih.gov
Grid Electrode Voltage The voltage applied to the grid electrode, which can induce in-source fragmentation.Varying this voltage allows for the generation of fragmentation patterns that are characteristic of the Mescaline NBOMe structure, aiding in isomer differentiation. rsc.org
Mass Spectrometer Typically a high-resolution instrument like a Time-of-Flight (TOF) mass spectrometer.Provides accurate mass measurements, which are critical for determining the elemental composition and distinguishing between compounds with similar nominal masses. nist.gov

Immunoassay Development for High-Throughput Screening

High-throughput screening (HTS) immunoassays are valuable tools in forensic toxicology for the rapid screening of a large number of samples for specific drug classes. labroots.com While specific immunoassays developed solely for Mescaline NBOMe are not widely documented in the provided search results, the principles of immunoassay development for other psychoactive substances can be applied. The development of such an assay would involve producing antibodies that specifically recognize the Mescaline NBOMe molecule.

Immunoassays utilize the principle of competitive binding, where the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the drug in the sample. These assays are often formatted in microplates, allowing for the simultaneous analysis of many samples, making them highly efficient for large-scale screening. labroots.com

The development of an immunoassay for Mescaline NBOMe would require:

Hapten Synthesis: Modifying the Mescaline NBOMe molecule to make it immunogenic.

Immunization: Injecting the synthesized hapten-protein conjugate into an animal to produce antibodies.

Antibody Screening and Characterization: Identifying and selecting antibodies with high affinity and specificity for Mescaline NBOMe.

Assay Optimization: Developing a robust and reliable assay format, including determining the optimal concentrations of antibody and labeled drug.

While a specific immunoassay for Mescaline NBOMe is not detailed, the Randox Drugs of Abuse V (DOA V) biochip array immunoassay has been used to screen for mescaline in urine. researchgate.net This indicates the potential for developing similar multiplex immunoassays that could include targets for various NBOMe compounds. The primary advantage of immunoassays is their speed and suitability for automation, which can significantly increase the throughput of forensic laboratories. labroots.comyoutube.com

Application in Controlled Chemical Substance Identification and Seized Materials Analysis

The analysis of seized materials is a cornerstone of forensic chemistry, and the identification of controlled substances like Mescaline NBOMe is a critical task. nist.gov Law enforcement agencies frequently encounter NBOMe compounds on blotter papers, as powders, or in liquid form. nih.govusdoj.gov These substances are often misrepresented as other hallucinogens like LSD. usdoj.gov

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are the gold standard for the confirmation of Mescaline NBOMe in seized materials. sciex.jpnih.gov These methods provide high sensitivity and specificity, allowing for the unambiguous identification and often quantification of the substance. sciex.jp

A study on the analysis of 25C-NBOMe on seized blotters utilized High-Performance Thin-Layer Chromatography (HPTLC) for identification and quantification, with confirmation by GC-MS. nih.gov The GC-MS analysis involved comparing the mass spectrum and retention time of the substance extracted from the blotter with that of a pure reference standard. nih.gov

The increasing prevalence of new psychoactive substances (NPS), including a wide array of NBOMe derivatives, presents a significant challenge to forensic laboratories. matec-conferences.org The structural similarity among these compounds necessitates the use of sophisticated analytical methods to ensure accurate identification. acs.org Molecular networking based on MS/MS data has been proposed as a method to identify known and even unknown NBOMe derivatives by clustering compounds with similar fragmentation patterns. acs.org

Method Validation Parameters for Forensic Chemistry Laboratories

The validation of analytical methods is a fundamental requirement for forensic chemistry laboratories to ensure that the results are reliable, accurate, and defensible in a legal setting. numberanalytics.comojp.gov The validation process for a method intended to identify Mescaline NBOMe would involve establishing a set of performance characteristics.

According to guidelines from organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the American National Standards Institute/American Society of B (ANSI/ASB), the following parameters are crucial for the validation of qualitative analytical methods:

Key Method Validation Parameters:

ParameterDescriptionImportance in Mescaline NBOMe Analysis
Selectivity/Specificity The ability of the method to differentiate the analyte from other substances, including isomers and structurally related compounds. numberanalytics.comCrucial for distinguishing Mescaline NBOMe from other NBOMe derivatives and other classes of psychoactive substances. acs.org
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected by the method. researchgate.netImportant for detecting trace amounts of Mescaline NBOMe, especially in complex matrices or on substrates like blotter paper.
Accuracy The closeness of the test results obtained by the method to the true value. numberanalytics.comEnsures that the identification of Mescaline NBOMe is correct.
Precision The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. numberanalytics.comDemonstrates the reproducibility and reliability of the analytical method.
Robustness/Ruggedness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Ensures the method performs consistently under slightly different analytical conditions that may be encountered in routine laboratory use.

For quantitative methods, additional parameters such as linearity, range, and limit of quantitation (LOQ) must also be validated. ojp.govresearchgate.net The validation process should be thoroughly documented, and the data should demonstrate that the method is fit for its intended purpose. ojp.gov

Metabolic Pathways and Enzyme Interactions in Vitro and in Silico

In Vitro Metabolic Fate Studies in Hepatic Systems

Studies utilizing human liver microsomes (pHLMs) provide a window into the primary metabolic processes that occur in the liver. These investigations are crucial for identifying the enzymes responsible for breaking down the compound and the resulting chemical modifications.

The cytochrome P450 (CYP) system is a family of enzymes central to drug metabolism. While the NBOMe class of compounds is known to be metabolized by CYP enzymes, the specific isoenzymes involved in Mescaline NBOMe's biotransformation have been a subject of investigation. mdpi.com In studies with the neuronal SH-SY5Y cell line, which expresses drug-metabolizing enzymes, the cytotoxicity of Mescaline-NBOMe was not significantly affected by the presence of inhibitors for CYP2D6 and CYP3A4. mdpi.com However, when a broad-spectrum CYP inhibitor was used, an increase in cytotoxicity was observed. mdpi.com This suggests that while CYP2D6 and CYP3A4 may not be the primary enzymes in its detoxification pathway, other CYP isoenzymes are likely involved. mdpi.com In contrast, for other NBOMe compounds like 25B-NBOMe, CYP3A4 inhibition did lead to a significant decrease in cell metabolic capacity, indicating its role in that specific analogue's metabolism. mdpi.com

Phase I metabolism involves introducing or exposing functional groups on a parent compound. For the broader NBOMe class, several key Phase I transformations have been identified in human liver microsomes. nih.gov The primary metabolic route for related compounds like 25B-NBOMe is O-demethylation of the 2,5-dimethoxy-N-benzylphenethylamine structure. nih.govacs.org Other observed biotransformations for NBOMe compounds include oxidative deamination, N-dealkylation, and hydroxylation. nih.gov For Mescaline NBOMe specifically, monoamine oxidase (MAO) has been identified as playing a role in its metabolism, with inhibition of MAO leading to increased cytotoxicity, suggesting MAO-mediated deamination is a detoxification pathway. nih.gov

In Silico Prediction of Metabolic Transformations

Computational, or in silico, tools have become valuable for predicting the metabolic fate of new psychoactive substances (NPS). nih.gov Software such as BioTransformer, GLORYx, SyGMa, and MetaTrans use algorithms based on known metabolic reactions and enzyme functions to predict potential metabolites. nih.gov BioTransformer, for instance, combines quantitative structure-activity relationship (QSAR) models with reaction rules to forecast metabolites and identify the enzymes involved. nih.gov While specific in silico studies focused solely on Mescaline NBOMe are not extensively documented in the reviewed literature, the methodologies are broadly applicable. These tools can predict likely Phase I reactions such as O-demethylation and hydroxylation, and Phase II pathways like glucuronidation, which aligns with in vitro findings for the NBOMe class. nih.govnih.govacs.orgnih.gov

Enzyme Inhibition Studies and Their Impact on Compound Biotransformation (in vitro)

Enzyme inhibition studies are instrumental in clarifying the specific metabolic pathways of a compound. As noted, the cytotoxicity of Mescaline NBOMe in SH-SY5Y cells was not significantly altered by inhibitors of CYP2D6 and CYP3A4. mdpi.com This finding suggests these specific enzymes are not the primary mediators of its detoxification in this cell model. mdpi.com However, the increased toxicity seen with a general CYP inhibitor highlights that the CYP enzyme system as a whole is crucial for its biotransformation. mdpi.com

Furthermore, studies involving the inhibition of monoamine oxidase (MAO) have shown that this enzyme is involved in a detoxification pathway for Mescaline NBOMe. nih.gov When MAO is inhibited, the drug's cytotoxicity significantly increases, indicating that MAO-mediated metabolism helps to mitigate its toxic effects. nih.gov

Implications of Metabolism on Cellular Interactions and Cytotoxicity (in vitro)

The metabolism of Mescaline NBOMe has direct consequences for its interaction with cells and its potential to cause cell death (cytotoxicity). The addition of the N-(2-methoxybenzyl) group to mescaline to create Mescaline NBOMe significantly increases its cytotoxicity. mdpi.com

The following table displays the half-maximal effective concentration (EC₅₀) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates greater cytotoxicity.

Cell LineAssayCompoundEC₅₀ (µM)
SH-SY5YNeutral Red UptakeMescaline NBOMe405.6 mdpi.com
SH-SY5YResazurin ReductionMescaline NBOMe677.2 mdpi.com
HepG2Neutral Red UptakeMescaline NBOMe476.2 mdpi.com
HepG2Resazurin ReductionMescaline NBOMe425.9 mdpi.com

The increased cytotoxicity of Mescaline NBOMe compared to mescaline is correlated with its higher lipophilicity. mdpi.com The metabolic processes described above play a critical role in either detoxifying the compound or potentially bioactivating it. For Mescaline NBOMe, evidence points towards detoxification through pathways involving certain CYP450 isoenzymes and MAO. mdpi.comnih.gov The inhibition of these metabolic pathways leads to an accumulation of the parent compound, resulting in increased cellular toxicity. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Serotonin (B10506) Receptor Homology Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Mescaline-NBOMe and related compounds, docking studies have primarily focused on their interaction with the serotonin 2A (5-HT2A) receptor, which is the main pharmacological target for classic psychedelics. These studies often utilize homology models of the receptor, which are constructed based on the known crystal structures of similar proteins.

Research has shown that the N-methoxybenzyl (NBOMe) group significantly enhances the affinity and potency of phenethylamines at the 5-HT2A receptor compared to their N-unsubstituted counterparts. Molecular docking studies have been employed to investigate the structural basis for this enhancement. These studies have revealed that the NBOMe moiety can engage in specific interactions with amino acid residues within the receptor's binding pocket.

A study involving various positional isomers of 25H-NBOMe demonstrated that the positioning of the methoxy (B1213986) groups on the phenethylamine (B48288) ring influences their interaction with the 5-HT2A receptor. Docking simulations suggested that specific residues interact with the methoxy groups of these isomers, providing a rationale for the observed differences in their functional activity. For instance, in a study of several hallucinogens, including 25I-NBOMe, docking simulations using both rigid and flexible receptor models highlighted the importance of allowing conformational flexibility in the binding site residues for accurate predictions. A common interaction observed across multiple hallucinogens was with the Val-156 residue located in the transmembrane 3 helix of the 5-HT2A receptor. However, other interactions were found to be unique to each specific molecule.

These docking studies are crucial for understanding how Mescaline-NBOMe and its analogs bind to the 5-HT2A receptor, paving the way for the design of new compounds with tailored pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

For phenethylamines, including NBOMe derivatives, QSAR studies have been instrumental in understanding the structural requirements for high-affinity binding to the 5-HT2A receptor. These studies have shown that the substitution pattern on the phenyl ring is a critical determinant of receptor affinity and potency. For example, the 3,4,5-trisubstitution pattern found in mescaline generally results in lower potency at the 5-HT2A receptor compared to the 2,4,5-trisubstitution pattern seen in other potent phenethylamines.

QSAR models have been developed for hallucinogenic phenylalkylamines by correlating their molecular descriptors (e.g., electronic and steric properties) with their hallucinogenic activity. These models can help in the design of new mescaline analogs with desired activity profiles.

While specific QSAR studies focusing exclusively on Mescaline-NBOMe are not extensively detailed in the provided results, the principles derived from broader studies on NBOMes and phenethylamines are applicable. The introduction of the N-benzyl moiety in NBOMes presents a significant structural difference from the 2C-X compounds, and this is reflected in their SAR. For instance, unlike the 2C-X series, the absence of a lipophilic substituent at the 4-position or the 5-methoxy group in NBOMes is not detrimental to their 5-HT2A receptor affinity. This suggests that the NBOMe scaffold may adopt a different binding mode within the 5-HT2A receptor compared to other phenethylamine classes.

Prediction of Molecular Conformation and Binding Modes

Understanding the three-dimensional conformation of a molecule and its binding mode within a receptor is crucial for elucidating its mechanism of action. Computational methods play a key role in predicting these aspects for compounds like Mescaline-NBOMe.

Studies have suggested that the methoxy groups of mescaline may need to be conformationally flexible to effectively activate the 5-HT2A receptor. This implies that the binding mode of 3,4,5-trisubstituted phenethylamines like mescaline might differ from that of other substitution patterns. The addition of the NBOMe group introduces further conformational possibilities that can influence receptor interaction.

Molecular docking simulations provide insights into the plausible binding modes of Mescaline-NBOMe and its analogs. These models can predict the specific interactions between the ligand and the amino acid residues of the receptor's binding site. For example, allowing flexibility in the receptor's binding site residues in docking studies of hallucinogens has been shown to provide more accurate predictions of binding. The interaction with Val-156 in the transmembrane 3 helix of the 5-HT2A receptor appears to be a common feature for several hallucinogens, though specific interactions vary between molecules.

The prediction of molecular conformation and binding modes helps to rationalize the observed structure-activity relationships and can guide the design of new molecules with improved affinity and selectivity.

In Silico Tools for Property Prediction

In silico tools are computational methods used to predict the physicochemical and pharmacokinetic properties of molecules, such as solubility, permeability, and metabolic stability. These predictions are valuable in the early stages of drug discovery and for understanding the disposition of novel compounds in the body.

For Mescaline-NBOMe, in silico tools can be used to predict a range of properties. The structure of a molecule, including its molecular weight, shape, electronic distribution, and hydrogen bonding capacity, is a key determinant of its properties.

Predicted Physicochemical Properties of Mescaline-NBOMe

Analogues and Derivatives: Comparative Research and Development

Synthesis and Receptor Profiles of Related NBOMe Compounds (e.g., 25I-NBOMe, 25B-NBOMe)

The synthesis of various NBOMe compounds, such as 25I-NBOMe and 25B-NBOMe, typically involves the reductive alkylation of the corresponding 2C-X phenethylamine (B48288) with 2-methoxybenzaldehyde (B41997). wikipedia.orgnih.gov This N-benzyl substitution dramatically enhances both the binding affinity and functional activity at the 5-HT₂A receptor compared to the parent phenethylamine. nih.govnih.gov

For instance, 25I-NBOMe and 25B-NBOMe exhibit subnanomolar affinity for the 5-HT₂A receptor, making them significantly more potent than their precursors, 2C-I and 2C-B, respectively. nih.govresearchgate.netljmu.ac.uk These compounds are potent partial agonists at the 5-HT₂A receptor. ljmu.ac.uk The high affinity of these compounds has made them useful as pharmacological tools for studying the 5-HT₂A receptor. nih.gov However, they also display affinity for other receptors, including the 5-HT₂C receptor and adrenergic α1 receptors. nih.govnih.gov

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected NBOMe Compounds

Compound 5-HT₂A Receptor 5-HT₂C Receptor
Mescaline-NBOMe 140 640
25I-NBOMe 0.6 4.6
25B-NBOMe 0.5 Not Reported
25C-NBOMe Not Reported Not Reported

Data compiled from multiple sources. wikipedia.orgresearchgate.netnih.gov

Comparative Pharmacological Characterization with Other N-Benzylphenethylamines (in vitro)

In vitro studies have been crucial in characterizing the pharmacological profiles of Mescaline NBOMe and its analogues. These studies typically involve radioligand binding assays to determine affinity for various receptors and functional assays to measure agonist or antagonist activity. nih.govnih.gov

Compared to other N-benzylphenethylamines, Mescaline NBOMe is one of the less potent compounds at the 5-HT₂A receptor. wikipedia.org The substitution pattern on the phenyl ring of the phenethylamine core is a major determinant of potency. nih.gov Compounds with a 2,4,5-trisubstitution pattern, like the 25X-NBOMe series, generally exhibit higher potency at the 5-HT₂A receptor than those with the 3,4,5-trisubstitution pattern found in mescaline and its NBOMe derivative. nih.gov

The N-benzyl substitution itself is a critical feature. Early research showed that simple N-alkylation of phenethylamines led to decreased activity, so the discovery that an N-benzyl group, particularly with a 2-methoxy substituent, dramatically increased potency was surprising. nih.gov This finding spurred the synthesis and evaluation of a wide array of N-benzylphenethylamines. nih.gov

Structural Modifications and Their Impact on Receptor Selectivity and Potency

Structure-activity relationship (SAR) studies have revealed key structural features that influence the receptor selectivity and potency of N-benzylphenethylamines.

Substitution on the Phenethylamine Phenyl Ring: The nature and position of substituents on the phenethylamine phenyl ring are critical. As mentioned, the 2,4,5-trisubstitution pattern generally confers higher 5-HT₂A receptor potency than the 3,4,5-pattern of mescaline. nih.gov The specific halogen at the 4-position in the 25X-NBOMe series also modulates activity. biomolther.org

Substitution on the N-Benzyl Ring: Modifications to the N-benzyl moiety also significantly impact pharmacology. An N-(2-hydroxybenzyl) group can lead to highly potent and selective 5-HT₂A agonists. nih.gov In contrast, N-(2-fluorobenzyl) substitutions tend to result in compounds with lower affinity and efficacy. nih.gov The presence of a methylenedioxy group on the N-benzyl ring can increase 5-HT₂A selectivity. nih.gov

The N-(2-methoxybenzyl) Moiety: The N-2-methoxybenzyl group is a common feature of many potent NBOMe compounds and significantly increases cytotoxicity in vitro compared to their 2C counterparts. mdpi.com This addition generally increases binding affinity at several serotonin (B10506), adrenergic, and dopamine (B1211576) receptors. nih.gov

Development of Novel Research Probes and Radioligands for Receptor Studies

The high affinity and potency of certain NBOMe derivatives have led to their development as research tools, including radioligands for positron emission tomography (PET) imaging. nih.govnih.gov PET is a powerful technique for studying the distribution and function of receptors in the living brain.

Agonist PET ligands are of particular interest because they can provide information about the active state of receptors. nih.gov The NBOMe scaffold has been a valuable starting point for developing such ligands. For example, [¹¹C]Cimbi-36, an analogue of 25C-NBOMe, has been successfully used in PET studies of 5-HT₂A and 5-HT₂C receptors. nih.gov Researchers have also worked on developing ¹⁸F-labeled analogues to provide PET ligands with a longer half-life. nih.gov

Furthermore, highly selective agonists have been developed from the NBOMe series. For instance, 25CN-NBOH has been identified as one of the most selective 5-HT₂A receptor agonists to date, making it a valuable tool for dissecting the specific roles of this receptor in brain function. nih.govwikipedia.org

Regulatory and Forensic Science Implications from a Chemical Perspective

National and International Classification Trends for N-Benzylphenethylamines as New Psychoactive Substances (NPS)

The emergence of N-benzylphenethylamines, including Mescaline NBOMe, as new psychoactive substances (NPS) has prompted responses from national and international regulatory bodies. mdpi.com These substances are designed to mimic the effects of controlled drugs, and their novel chemical structures often place them outside the scope of existing drug laws.

Globally, organizations like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitor the emergence of NPS. mdpi.com Between 2009 and 2021, 134 countries reported 1,124 different NPS to the UNODC. mdpi.com The EMCDDA was monitoring approximately 830 NPS by the end of 2020. mdpi.com

Many countries have adopted specific legislation to control NBOMe compounds. For instance, the United States Drug Enforcement Administration (DEA) temporarily placed 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe into Schedule I of the Controlled Substances Act in 2013. nih.govcerilliant.com This classification signifies a high potential for abuse and no currently accepted medical use. nih.gov Similarly, the United Kingdom classified several NBOMe compounds as Class B drugs. nih.gov Other countries that have implemented controls on various NBOMe compounds include Russia, Sweden, Denmark, and Australia. nih.gov

The table below provides a snapshot of the regulatory status of some NBOMe compounds in different regions.

CompoundCountry/RegionLegal Status
25I-NBOMeUnited StatesSchedule I
25C-NBOMeUnited StatesSchedule I
25B-NBOMeUnited StatesSchedule I
25C-NBOMeUnited KingdomClass B (Temporary)
25B-NBOMeUnited KingdomClass B (Temporary)
25I-NBOMeUnited KingdomClass B (Temporary)
25D-NBOMeUnited KingdomClass B (Temporary)
25C-NBOMeNew ZealandClass C controlled drug analogue
NBOMe SeriesRussiaBanned

Challenges in Chemical Profiling and Identification of Analogues in Complex Matrices

The analysis of N-benzylphenethylamines and their analogues in complex matrices presents significant challenges for forensic chemists. researchgate.net These compounds are often found in low concentrations and in the presence of other substances, making their detection and identification difficult. sciex.com

A major challenge is the sheer number and diversity of NPS. nih.gov The constant emergence of new analogues with slight chemical modifications requires forensic laboratories to continuously update their analytical methods and reference libraries. researchgate.net

Mass spectrometry (MS), particularly coupled with chromatographic techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is the gold standard for identifying NPS. sciex.jpnih.gov These methods allow for the separation of compounds in a complex mixture and provide a chemical fingerprint for identification. sciex.jp High-resolution mass spectrometry (HRMS) is also a valuable tool for elucidating the structures of unknown NPS. nih.gov

However, even with advanced instrumentation, challenges remain. The analysis of NPS in biological matrices like blood and urine is complicated by the presence of metabolites and other endogenous compounds. nih.govnih.gov Sample preparation techniques are often necessary to isolate the analytes of interest. nih.gov Furthermore, the interpretation of mass spectral data for novel compounds can be complex and time-consuming. researchgate.net

The table below summarizes some of the key challenges and the analytical techniques used to address them.

ChallengeAnalytical Technique(s)
Large number and diversity of NPSLC-MS/MS, GC-MS, HRMS
Low concentrations in samplesLC-MS/MS
Complex matrices (e.g., blood, urine)Sample preparation, LC-MS/MS
Identification of novel analoguesHRMS, spectral libraries
Isomeric differentiationChromatographic separation

Role of Certified Reference Materials in Forensic Chemistry and Research

Certified Reference Materials (CRMs) are essential tools in forensic chemistry and research, ensuring the accuracy and reliability of analytical measurements. controllab.comnih.gov A CRM is a standard of high purity and known concentration that is used to calibrate instruments, validate analytical methods, and as a quality control measure. controllab.com

In the context of NPS analysis, CRMs for compounds like Mescaline NBOMe and its analogues are crucial for several reasons:

Accurate Identification: CRMs provide a definitive reference for confirming the identity of a substance in a seized sample.

Quantitative Analysis: They are necessary for accurately determining the concentration of a drug in a sample, which can be critical in legal proceedings. wikipedia.org

Method Validation: Forensic laboratories use CRMs to validate their analytical methods, demonstrating that the methods are accurate, precise, and reliable. nih.gov

Inter-laboratory Comparability: The use of CRMs allows for consistency in results between different laboratories.

Several companies specialize in the production of CRMs for controlled substances and NPS, including Mescaline NBOMe. cerilliant.combertin-bioreagent.com These CRMs are manufactured and certified under stringent quality standards, such as ISO/IEC 17025 and ISO 17034. cerilliant.comcontrollab.com

The availability of CRMs for a wide range of NPS is a continuous challenge due to the rapid emergence of new compounds. researchgate.net Forensic laboratories and researchers rely on the timely production of these materials to keep pace with the evolving drug landscape.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for producing high-purity Mescaline NBOMe (hydrochloride), and how are yields quantified?

  • Methodological Answer : Synthesis involves N-benzylation of mescaline derivatives, with critical steps including methoxy group substitution and HCl salt formation. For example, Hansen et al. (2014) achieved >98% purity using column chromatography and NMR validation . Yield quantification requires gravimetric analysis post-crystallization, with HPLC (e.g., C18 column, 218 nm UV detection) confirming purity .

Q. Which analytical techniques are validated for distinguishing Mescaline NBOMe (hydrochloride) from structurally similar analogs like 25I-NBOMe or 2C-B?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is preferred. Key markers include molecular ions (e.g., m/z 416.74 for 25B-NBOMe·HCl) and fragmentation patterns (e.g., loss of HCl or benzyl groups) . Cross-validation with NMR (e.g., aromatic proton shifts) resolves positional isomer ambiguities .

Q. How do receptor binding assays confirm Mescaline NBOMe’s selectivity for 5-HT2A receptors compared to other serotonin subtypes?

  • Methodological Answer : Competitive radioligand binding assays using transfected HEK293 cells express human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Mescaline NBOMe (hydrochloride) shows sub-nanomolar affinity (Ki < 1 nM) for 5-HT2A, with >100-fold selectivity over 5-HT2C, as demonstrated in displacement studies using [³H]ketanserin .

Advanced Research Questions

Q. What experimental designs mitigate confounding variables in assessing Mescaline NBOMe’s in vivo neurotoxicity versus in vitro models?

  • Methodological Answer : In vivo studies should control for metabolic differences (e.g., cytochrome P450 activity in rodents) and route of administration (sublingual vs. intraperitoneal). In vitro models require serum-free media to avoid protein binding artifacts. Dose-response curves in zebrafish larvae (e.g., LC50 quantification) correlate with rodent behavioral assays (e.g., head-twitch response) to validate translational relevance .

Q. How can researchers resolve contradictory data on Mescaline NBOMe’s acute toxicity thresholds reported in human case studies versus preclinical models?

  • Methodological Answer : Discrepancies arise from interspecies metabolic variations (e.g., human CYP2D6 vs. rodent CYP enzymes) and ingestion of adulterants (e.g., 25% of NBOMe cases involve poly-drug use) . Mitigation strategies include:

  • Gas chromatography-mass spectrometry (GC-MS) confirmation of sample purity.
  • Allometric scaling of doses (e.g., mg/kg adjustments for body surface area).
  • Meta-analysis of case reports with confirmed analytical data (e.g., blood concentrations ≥1 ng/mL correlate with severe toxicity) .

Q. What methodologies identify Mescaline NBOMe’s metabolic pathways, and how do they compare to mescaline’s pharmacokinetics?

  • Methodological Answer : Hepatic microsome assays (human/rodent) with UPLC-QTOF-MS identify primary metabolites. Mescaline NBOMe undergoes O-demethylation at the methoxybenzyl group, whereas mescaline is metabolized via sulfonation and glucuronidation . Pharmacokinetic parameters (e.g., t½, Cmax) are quantified using plasma samples from Sprague-Dawley rats dosed at 0.1 mg/kg .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.